molecular formula C5H9ClF3NO B6315792 (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride CAS No. 1286761-93-0

(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride

Cat. No.: B6315792
CAS No.: 1286761-93-0
M. Wt: 191.58 g/mol
InChI Key: IIFGGUFFJXGABG-PGMHMLKASA-N
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Description

(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride typically involves the introduction of the trifluoromethoxy group into the pyrrolidine ring. One common method involves the reaction of pyrrolidine with trifluoromethoxy-containing reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards its targets. This can result in various biological effects, depending on the specific pathways involved .

Properties

IUPAC Name

(3R)-3-(trifluoromethoxy)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFGGUFFJXGABG-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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